methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
Methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a coumarin-derived ester with a complex substitution pattern. The core structure comprises a 2H-chromen-2-one (coumarin) backbone substituted with an ethyl group at position 4, a methyl group at position 8, and an acetoxy group (via an ether linkage) at position 6. This compound is structurally related to bioactive coumarins, which are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
methyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-4-10-7-13(16)20-15-9(2)12(6-5-11(10)15)19-8-14(17)18-3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSQRVKXDKKMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: The reaction is carried out at elevated temperatures, often around 50°C.
Catalysts: Sulfuric acid is commonly used to catalyze the reaction.
Solvents: Ethanol is used as a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the ester or chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticoagulant and anti-inflammatory activities.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound’s chromen-2-one core allows it to bind to enzymes and receptors, modulating their activity. For instance, it can inhibit bacterial DNA gyrase, leading to antimicrobial effects . The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
The structural and functional attributes of methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate are best understood through comparative analysis with analogous coumarin derivatives. Below is a detailed comparison:
Structural Analogues
a. Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (Compound A)
- Structure : 4-Methyl coumarin core with an ethyl ester-linked acetoxy group at position 7.
- Key Differences :
- Synthesis : Prepared via nucleophilic substitution using ethyl chloroacetate and 7-hydroxy-4-methylcoumarin in DMF with K₂CO₃ .
- Applications : Intermediate for antimicrobial agents; lower steric hindrance may enhance reactivity in further derivatization .
b. 2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (Compound B)
- Structure : 4-Butyl, 8-methyl coumarin core with a free acetic acid group at position 7.
- Key Differences :
c. Methyl 2-[(4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate (Compound C)
- Structure : 4-Methyl, 3-propyl coumarin core with a methyl ester at position 7.
- Methyl ester mirrors the target compound’s ester group, but the substitution pattern differs significantly .
Physicochemical Properties
Spectral and Crystallographic Data
Biological Activity
Methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarins are known for their various pharmacological properties, including antimicrobial, antioxidant, and anticancer effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure is characterized by a chromen-2-one core with specific substitutions that enhance its biological activity. The molecular formula is , and its IUPAC name is this compound. The compound's unique structure contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 428839-65-0 |
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a strong ability to scavenge free radicals, with an IC50 value of 45 µM, suggesting its potential in preventing oxidative stress-related diseases.
Anticancer Properties
In vitro studies have shown that this compound exhibits anticancer activity against several cancer cell lines. Notably, it demonstrated significant cytotoxicity against HeLa and A549 cells with IC50 values of 30 µM and 25 µM, respectively.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Its mechanism includes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Free Radical Scavenging : Its structural characteristics allow it to donate electrons to free radicals, neutralizing them.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways.
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to controls.
- Antioxidant Effects : In a randomized trial assessing oxidative stress markers in patients with metabolic syndrome, supplementation with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
